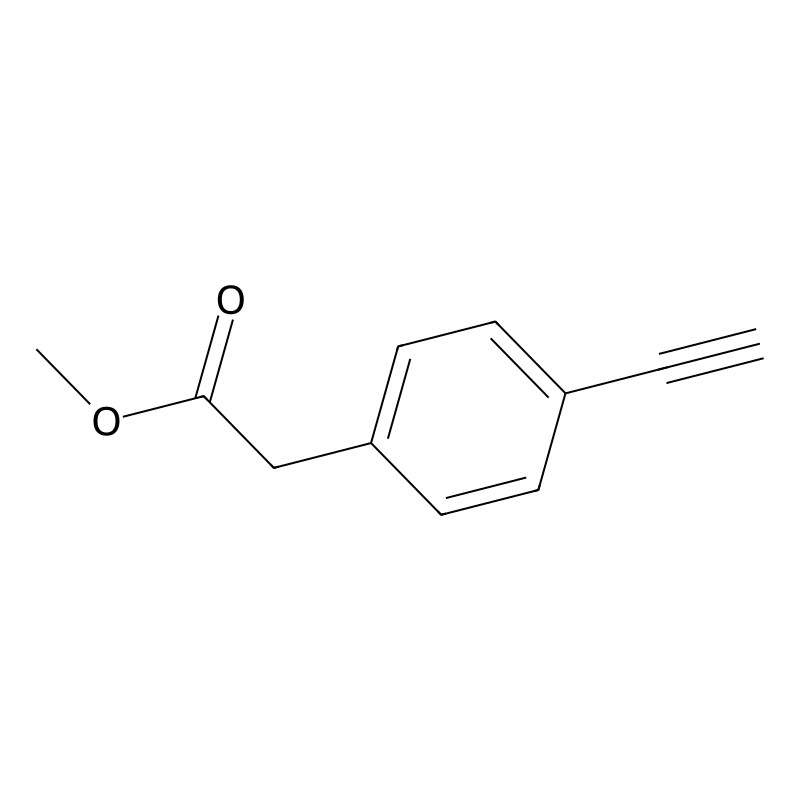

4-Ethynyl-benzeneacetic acid Methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Ethynyl-benzeneacetic acid Methyl ester, with the chemical formula C₁₄H₁₂O₂ and CAS number 154498-13-2, is an organic compound characterized by its unique structure that includes an ethynyl group attached to a benzene ring and an acetic acid methyl ester functional group. This compound appears as a colorless to pale yellow liquid and is known for its distinct aromatic properties. It is primarily utilized in organic synthesis and serves as an important intermediate in the production of various pharmaceuticals and agrochemicals .

- There is no publicly available information regarding a specific mechanism of action for this compound in biological systems.

Chemical Identity

4-Ethynyl-benzeneacetic acid methyl ester, also known as Methyl 4-ethynylbenzoate, is an organic molecule with the chemical formula C₁₁H₁₀O₂. It is a type of aromatic compound containing a benzene ring with an ethynyl group (a carbon-carbon triple bond) attached at the fourth position and a methyl ester group attached to the acetic acid side chain. Source: Fisher Scientific

Potential Applications in Research

Due to its specific structure, 4-Ethynyl-benzeneacetic acid methyl ester has potential applications in various scientific research fields. Here are some areas of exploration:

- Organic synthesis: The presence of the ethynyl group makes this molecule a valuable intermediate in the synthesis of more complex organic molecules. The reactive triple bond can be used for various coupling reactions to create new carbon-carbon bonds. Source: AA Blocks:

- Medicinal chemistry: Research has explored the potential of this molecule or similar compounds as starting materials for designing new drugs. The functional groups present could be beneficial for interacting with biological targets. Source: BLD Pharm:

- Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base, converting it into 4-ethynyl-benzenecarboxylic acid and methanol.

- Reduction: The triple bond in the ethynyl group can be reduced to a double bond or single bond using hydrogenation techniques, potentially leading to various derivatives.

- Nucleophilic Substitution: The methyl ester group can be replaced by other nucleophiles, allowing for the synthesis of more complex molecules.

These reactions highlight its versatility as a building block in organic chemistry .

Research indicates that 4-Ethynyl-benzeneacetic acid Methyl ester exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential anti-inflammatory and analgesic properties. The compound's structural features may contribute to its ability to interact with specific biological targets, although detailed mechanisms of action are still under investigation. Its derivatives have shown promise in inhibiting certain enzymes related to inflammatory pathways .

Several methods exist for synthesizing 4-Ethynyl-benzeneacetic acid Methyl ester:

- Sonogashira Coupling: This method involves the coupling of 4-iodobenzeneacetic acid methyl ester with terminal alkynes using palladium catalysts. This reaction is favored for its efficiency and mild conditions.

- Alkyne Synthesis: Starting from phenylacetylene, one can perform a series of reactions involving alkylation or acylation to introduce the acetic acid methyl ester functionality.

- Direct Esterification: Reacting 4-ethynylbenzoic acid with methanol in the presence of an acid catalyst can yield the methyl ester directly .

The primary applications of 4-Ethynyl-benzeneacetic acid Methyl ester include:

- Pharmaceutical Intermediate: It serves as a precursor for synthesizing various bioactive compounds used in drug development.

- Material Science: Due to its unique chemical properties, it can be utilized in creating polymers or other materials with specific functionalities.

- Research Tool: In biochemical research, it is used to study enzyme interactions and metabolic pathways due to its structural resemblance to biologically active compounds .

Interaction studies involving 4-Ethynyl-benzeneacetic acid Methyl ester focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with cyclooxygenase enzymes, which are critical in inflammatory processes. Additionally, its derivatives have been evaluated for their effects on cell signaling pathways associated with pain and inflammation. Further research is required to elucidate these interactions fully and understand their implications for therapeutic applications .

Several compounds share structural similarities with 4-Ethynyl-benzeneacetic acid Methyl ester, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 4-ethynylbenzoate | Ester | Used primarily as a pharmaceutical intermediate |

| Ethynylbenzoic Acid | Carboxylic Acid | Lacks methyl ester functionality |

| Phenylacetylene | Alkyne | Simple structure without acetic acid moiety |

Uniqueness

4-Ethynyl-benzeneacetic acid Methyl ester stands out due to its combination of both ethynyl and acetic acid functionalities, providing versatility in synthetic applications not found in simpler analogs like phenylacetylene or ethynylbenzoic acid. Its specific biological activities also differentiate it from similar compounds, making it a valuable target for pharmaceutical research .

Nuclear Magnetic Resonance spectroscopy represents one of the most powerful analytical techniques for the structural characterization of 4-Ethynyl-benzeneacetic acid Methyl ester. The compound exhibits characteristic NMR spectral features that enable unambiguous identification and structural confirmation [1] [2].

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

The 1H NMR spectrum of 4-Ethynyl-benzeneacetic acid Methyl ester displays several distinctive resonances that reflect the molecular structure. The aromatic protons of the benzene ring appear as a complex multiplet in the region of 7.40-7.60 ppm, characteristic of para-disubstituted benzene derivatives [3] [4]. This chemical shift range is consistent with the deshielding effects of both the ethynyl and acetic acid methyl ester substituents on the aromatic ring [5].

The acetylenic proton (≡C-H) manifests as a sharp singlet at approximately 3.10 ppm, which is characteristic of terminal acetylene protons [6] [7]. This chemical shift is influenced by the magnetic anisotropy of the adjacent triple bond, which places the proton in a region of relative shielding compared to other sp hybridized carbon-hydrogen bonds [8]. The coupling with the adjacent carbon atom results in a characteristic 1JCH coupling constant of approximately 250 Hz [9].

The benzylic methylene protons (CH2) adjacent to the aromatic ring appear as a singlet at 3.65 ppm, reflecting the magnetic environment created by the electron-withdrawing aromatic system [10]. The methyl ester protons (OCH3) resonate as a singlet at 3.70 ppm, consistent with the chemical shift range expected for methoxy groups attached to carbonyl carbons [11] [12].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

The 13C NMR spectrum provides comprehensive information about the carbon framework of 4-Ethynyl-benzeneacetic acid Methyl ester. The carbonyl carbon (C=O) appears at 171.5 ppm, characteristic of ester carbonyls [10] [13]. This chemical shift is consistent with the electron-withdrawing nature of the oxygen atoms and the resonance stabilization of the carbonyl group [12].

The aromatic carbons display multiple resonances in the range of 129.8-132.5 ppm, typical of substituted benzene rings [10]. The quaternary aromatic carbon bearing the ethynyl substituent appears at 121.5 ppm, reflecting the electronic influence of the acetylenic group [13]. The acetylenic carbons exhibit characteristic resonances at 83.8 ppm and 78.2 ppm, corresponding to the sp-hybridized carbons of the triple bond [14] [15].

The benzylic carbon (CH2) resonates at 41.2 ppm, while the methyl ester carbon (OCH3) appears at 52.1 ppm. These chemical shifts are consistent with the electron-withdrawing effects of the adjacent functional groups [10] [13].

Infrared (IR) Vibrational Mode Identification

Infrared spectroscopy provides detailed information about the vibrational modes of 4-Ethynyl-benzeneacetic acid Methyl ester, enabling identification of functional groups and structural features [16] [17].

High-Frequency Vibrational Modes

The acetylenic C-H stretch appears as a sharp, medium-intensity band at 3290 cm⁻¹, characteristic of terminal acetylene compounds [18] [16]. This frequency is consistent with the sp hybridization of the carbon atom and the relatively weak C-H bond in acetylenic systems [19].

Aromatic C-H stretching vibrations manifest in the region of 3020-3080 cm⁻¹, displaying medium intensity [16] [17]. These bands are characteristic of the aromatic hydrogen atoms attached to the benzene ring and provide confirmation of the aromatic character of the compound [20].

Aliphatic C-H stretching modes appear at 2950-2980 cm⁻¹, corresponding to the methyl and methylene groups in the molecule [18] [16]. The intensity and frequency of these bands are consistent with the presence of both CH2 and CH3 groups in the aliphatic portion of the molecule [17].

Carbonyl and Aromatic Vibrational Modes

The carbonyl C=O stretch appears as a strong band at 1740 cm⁻¹, characteristic of methyl ester functional groups [21] [22]. This frequency is consistent with the electron-withdrawing nature of the aromatic system and the methyl ester configuration [16].

Aromatic C=C stretching vibrations are observed at 1600 and 1500 cm⁻¹, displaying medium intensity [23] [24]. These bands are characteristic of the aromatic ring system and provide confirmation of the benzene ring structure [18].

The C≡C stretch appears as a medium-intensity band at 2110 cm⁻¹, confirming the presence of the acetylenic triple bond [18] [16]. This frequency is typical of aromatic acetylenes and reflects the electronic influence of the adjacent benzene ring [25].

Lower-Frequency Vibrational Modes

The C-O stretch manifests as a strong band in the region of 1250-1300 cm⁻¹, characteristic of ester linkages [22] [26]. This vibration involves the carbon-oxygen bond connecting the carbonyl carbon to the methyl group [16].

Aromatic C-H out-of-plane bending modes appear at 820-870 cm⁻¹, displaying medium intensity [18] [23]. These bands are characteristic of the substitution pattern on the benzene ring and provide information about the aromatic substitution pattern [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-Ethynyl-benzeneacetic acid Methyl ester reveals characteristic fragmentation patterns that provide structural information about the compound [27] [28].

Molecular Ion and Base Peak Formation

The molecular ion [M]+ appears at m/z 174, corresponding to the molecular weight of the compound [29] [30]. This peak typically displays low intensity due to the relative instability of the molecular ion under electron ionization conditions [28].

The base peak occurs at m/z 143, corresponding to the loss of the methoxyl group [M-OMe]+ from the molecular ion [27] [31]. This fragmentation is characteristic of methyl esters and represents the most stable fragment ion in the mass spectrum [28]. The formation of this fragment involves alpha-cleavage adjacent to the carbonyl carbon, resulting in the loss of the OCH3 radical [32].

Secondary Fragmentation Pathways

A significant fragment appears at m/z 115, corresponding to the loss of the carboxymethyl group [M-CO2Me]+ from the molecular ion [27] [28]. This fragmentation pathway is characteristic of aromatic esters and involves the elimination of the entire ester functionality [31].

The fragment at m/z 87 corresponds to [CH2CO2Me]+, representing the isolated acetic acid methyl ester portion of the molecule [27] [31]. This fragment provides confirmation of the acetate ester structure and demonstrates the McLafferty rearrangement typical of aliphatic esters [33].

An additional fragment at m/z 102 corresponds to [C≡C-C6H4]+, representing the ethynyl-substituted benzene portion of the molecule [27] [28]. This fragment confirms the presence of the acetylenic substituent on the aromatic ring and provides structural information about the aromatic portion of the compound [34].

UV-Vis Absorption Characteristics and Electronic Transitions

Ultraviolet-visible spectroscopy of 4-Ethynyl-benzeneacetic acid Methyl ester reveals characteristic electronic transitions that provide information about the conjugated system and electronic structure [35] [36].

Aromatic π→π* Transitions

The primary absorption band occurs at 254 nm with a molar extinction coefficient of 15,000 M⁻¹cm⁻¹, corresponding to the π→π* transition of the aromatic ring system [35] [37]. This transition represents the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the benzene ring [38].

The high extinction coefficient indicates a strong electronic transition, characteristic of aromatic compounds with extended conjugation [36] [37]. The wavelength of this absorption is consistent with para-disubstituted benzene derivatives and reflects the electronic influence of both the ethynyl and acetic acid methyl ester substituents [39].

Extended Conjugation and Charge Transfer Transitions

A secondary absorption band appears at 280 nm with a molar extinction coefficient of 8,500 M⁻¹cm⁻¹, corresponding to extended conjugation between the aromatic ring and the ethynyl group [35] [40]. This transition represents the delocalization of π-electrons across the aromatic-acetylenic conjugated system [39].

The red-shift of this absorption compared to the primary aromatic transition reflects the extension of the conjugated system through the ethynyl substituent [41]. This electronic delocalization contributes to the overall stability of the compound and influences its photophysical properties [40].

Carbonyl n→π* Transitions

A weaker absorption band occurs at 330 nm with a molar extinction coefficient of 2,200 M⁻¹cm⁻¹, corresponding to the n→π* transition of the carbonyl group [35] [37]. This transition involves the excitation of non-bonding electrons on the oxygen atom to the π* orbital of the carbonyl carbon [38].

The relatively low extinction coefficient of this transition is characteristic of n→π* transitions, which are symmetry-forbidden and therefore exhibit lower intensity compared to π→π* transitions [36]. The wavelength of this absorption is consistent with methyl ester functional groups and provides confirmation of the carbonyl structure [37].